
The Tris(trimethylsilyl)methyl Group: A
Quantitative Guide to its Steric Influence

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tris(trimethylsilyl)methane

Cat. No.: B092476 Get Quote

The tris(trimethylsilyl)methyl group, often abbreviated as "trisyl" or Tsi, is a sterically demanding

substituent utilized in organic and organometallic chemistry to stabilize reactive species,

influence reaction pathways, and control molecular architecture. Its significant steric bulk arises

from the three trimethylsilyl groups attached to a central carbon atom. This guide provides a

comparative analysis of the tris(trimethylsilyl)methyl group's steric properties, supported by

experimental data, to aid researchers in its application.

Structural Evidence of Steric Bulk
The most direct evidence for the steric congestion of the tris(trimethylsilyl)methyl group comes

from structural studies. Gas-phase electron diffraction of tris(trimethylsilyl)methane,

HC(Si(CH₃)₃)₃, reveals significant distortions from ideal tetrahedral geometry around the central

carbon and silicon atoms.

A study of tris(trimethylsilyl)methane showed that the Me₃SiCSiMe₃ angles are unusually

large, at approximately 117°.[1] This deviation from the ideal tetrahedral angle of 109.5°

indicates substantial repulsion between the bulky trimethylsilyl groups.[1] This steric strain also

influences the bond lengths within the molecule.[1]

For comparison, the structural parameters of the less sterically hindered tetramethylsilane are

also presented.

Table 1: Comparison of Structural Parameters
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Parameter Tris(trimethylsilyl)methane Tetramethylsilane

Si-C-Si Bond Angle ~117°[1] 109.5° (ideal tetrahedral)

C-Si Bond Length 1.889 Å[1] 1.873 Å

Si-C (methyl) Bond Length 1.867 Å[1] 1.873 Å

Quantitative Measures of Steric Bulk
Several parameters are used to quantify the steric hindrance of a substituent. These include

the ligand cone angle, Taft steric parameter (Eₛ), and A-values.

Ligand Cone Angle
The Tolman cone angle (θ) is a measure of the solid angle a ligand occupies around a central

metal atom.[2] While originally developed for phosphine ligands, the concept can be extended

to alkyl groups. A larger cone angle signifies greater steric bulk. For the tris(2-

(trimethylsilyl)phenyl)phosphine ligand, which also features bulky trimethylsilyl groups, a large

cone angle of 250° has been calculated.[3] While a precise, universally accepted cone angle

for the tris(trimethylsilyl)methyl group itself is not readily available in the literature, its significant

steric presence is widely acknowledged.

M C(SiMe₃)₃ Ligand Cone Angle (θ)

Click to download full resolution via product page

Taft Steric Parameter (Eₛ)
The Taft steric parameter, Eₛ, is a quantitative measure of the steric effect of a substituent on

the rate of a reaction, derived from the hydrolysis of esters.[4][5][6] More negative Eₛ values

indicate greater steric hindrance.[6][7] While a specific Eₛ value for the tris(trimethylsilyl)methyl

group is not prominently documented, a comparison with other bulky alkyl groups provides

context.
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Table 2: Taft Steric Parameters (Eₛ) for Common Bulky Groups

Substituent Taft Eₛ Value

Methyl (CH₃) 0.00 (Reference)

Ethyl (CH₃CH₂) -0.07

Isopropyl ((CH₃)₂CH) -0.47

tert-Butyl ((CH₃)₃C) -1.54[8]

Tris(trimethylsilyl)methyl
Expected to be significantly more negative than

-1.54

Given its larger size, the Eₛ value for the tris(trimethylsilyl)methyl group is anticipated to be

considerably more negative than that of the tert-butyl group, indicating a much greater steric

hindrance.

Impact on Reaction Rates
The steric bulk of the tris(trimethylsilyl)methyl group profoundly impacts reaction rates,

particularly in reactions sensitive to steric hindrance, such as the Sₙ2 reaction. The rate of Sₙ2

reactions decreases significantly with increasing steric bulk at the electrophilic carbon.[9][10]

Table 3: Relative Reaction Rates of Bromoalkanes in Sₙ2 Reactions

Bromoalkane Type Relative Rate

Methyl bromide (CH₃Br) Methyl ~30

Ethyl bromide (CH₃CH₂Br) Primary (1°) 1

Isopropyl bromide

((CH₃)₂CHBr)
Secondary (2°) ~0.02[11]

tert-Butyl bromide ((CH₃)₃CBr) Tertiary (3°) Negligible[11]

Tris(trimethylsilyl)methyl

bromide
Tertiary (3°) Effectively non-reactive
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The tris(trimethylsilyl)methyl group, being a tertiary alkyl group with exceptionally large

substituents, renders the corresponding alkyl halides virtually inert to Sₙ2 reactions due to the

impossibility of the requisite backside nucleophilic attack.

Experimental Protocols
Synthesis of Tris(trimethylsilyl)methane
The precursor, tris(trimethylsilyl)methane, can be synthesized in a one-pot reaction. A

detailed procedure is available in Organic Syntheses.

Procedure:

A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a

dropping funnel, and a reflux condenser is flushed with nitrogen.

Anhydrous tetrahydrofuran (THF) is added to the flask, which is then cooled in a dry ice-

acetone bath.

A mixture of chlorotrimethylsilane and tetrachlorosilane in anhydrous THF is added dropwise,

maintaining a low temperature.

After the addition is complete, the mixture is stirred while cooling.

A solution of methyllithium-lithium bromide complex in ether is then added slowly with

vigorous stirring.

The reaction mixture is stirred overnight at room temperature.

The reaction is quenched by careful addition to ice-cold hydrochloric acid.

The aqueous phase is extracted with pentane, and the combined organic phases are dried

and concentrated under reduced pressure to yield the product.
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Reaction Setup

Reaction

Analysis

Prepare solutions of bromoalkanes
(e.g., 1-bromobutane, 2-bromobutane,

tert-butyl bromide)

Add NaI/acetone to separate test tubes

Prepare a solution of NaI in acetone (15%)

Add a few drops of each bromoalkane
to a respective test tube

Shake tubes and start timer

Monitor for the formation of a precipitate (NaBr)

Record the time taken for the precipitate to appear

Compare the reaction times to determine relative rates

Comparative Sₙ2 Reaction Workflow
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Conclusion
The experimental evidence unequivocally demonstrates the substantial steric bulk of the

tris(trimethylsilyl)methyl group. This is quantified through its distorted bond angles and is

reflected in its profound impact on reaction rates, effectively halting sterically sensitive

reactions like the Sₙ2 pathway. While specific quantitative measures like a definitive cone angle

and Taft Eₛ value are not widely reported, comparisons with other bulky groups confirm its

position at the extreme end of the steric demand spectrum. This understanding is crucial for its

effective use in chemical synthesis and the stabilization of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A gas-phase electron diffraction study of tris(trimethylsilyl)methane. A C–H bond of high p-
character (1981) | Brian Beagley | 14 Citations [scispace.com]

2. allen.in [allen.in]

3. Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand? - PMC
[pmc.ncbi.nlm.nih.gov]

4. Steric parameters, molecular modeling and hydropathic interaction analysis of the
pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

5. dalalinstitute.com [dalalinstitute.com]

6. Taft equation - Wikipedia [en.wikipedia.org]

7. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

8. chemguide.co.uk [chemguide.co.uk]

9. masterorganicchemistry.com [masterorganicchemistry.com]

10. chem.libretexts.org [chem.libretexts.org]

11. benchchem.com [benchchem.com]

To cite this document: BenchChem. [The Tris(trimethylsilyl)methyl Group: A Quantitative
Guide to its Steric Influence]. BenchChem, [2025]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b092476?utm_src=pdf-custom-synthesis
https://scispace.com/papers/a-gas-phase-electron-diffraction-study-of-tris-kbf7xoov9v
https://scispace.com/papers/a-gas-phase-electron-diffraction-study-of-tris-kbf7xoov9v
https://allen.in/dn/qna/121616556
https://pmc.ncbi.nlm.nih.gov/articles/PMC9303349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9303349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4403088/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4403088/
https://www.dalalinstitute.com/wp-content/uploads/Books/A-Textbook-of-Organic-Chemistry-Volume-1/ATOOCV1-3-15-Taft-Equation.pdf
https://en.wikipedia.org/wiki/Taft_equation
https://www.slideshare.net/slideshow/steric-parameters-tafts-steric-factor-es/251019558
https://www.chemguide.co.uk/organicprops/esters/hydrolysis.html
https://www.masterorganicchemistry.com/2012/07/04/the-sn2-mechanism/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/11%3A_Reactions_of_Alkyl_Halides-_Nucleophilic_Substitutions_and_Eliminations/11.03%3A_Characteristics_of_the_SN2_Reaction
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Reactivity_of_Primary_Secondary_and_Tertiary_Bromoalkanes_in_Nucleophilic_Substitution_Reactions.pdf
https://www.benchchem.com/product/b092476#experimental-evidence-for-the-steric-bulk-of-the-tris-trimethylsilyl-methyl-group
https://www.benchchem.com/product/b092476#experimental-evidence-for-the-steric-bulk-of-the-tris-trimethylsilyl-methyl-group
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b092476#experimental-evidence-for-the-steric-bulk-of-
the-tris-trimethylsilyl-methyl-group]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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